molecular formula C26H20F2N4O2 B2504855 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1185052-87-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2504855
CAS No.: 1185052-87-2
M. Wt: 458.469
InChI Key: IAXAMVHPPBAMAY-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps starting from basic organic precursors. The process typically includes:

  • Formation of the pyrimidoindole core structure through cyclization reactions.

  • Fluorination at the 8th position.

  • Attachment of benzyl and fluoro-methylphenyl groups through acylation or alkylation reactions.

  • The final step includes amidation to introduce the acetamide group.

Industrial Production Methods

For industrial-scale production, optimizing yield and purity is crucial. Large-scale synthesis might use automated reaction setups with stringent control over temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide undergoes several chemical reactions:

  • Oxidation: Can occur at the benzyl group or the indole nitrogen.

  • Reduction: Can potentially reduce the oxo group.

  • Substitution: Especially at the fluoro positions, under specific conditions.

Common Reagents and Conditions

  • Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Involve nucleophilic or electrophilic agents, with halogenated solvents often employed as reaction mediums.

Major Products Formed

The reactions typically yield intermediate compounds that can be further manipulated into derivatives with varied functional groups, expanding the compound's application potential.

Scientific Research Applications

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide finds applications across several research domains:

  • Chemistry: Used as a precursor for creating novel fluorinated heterocycles.

  • Biology: Explored for its binding properties with various biomolecules.

  • Medicine: Investigated for potential therapeutic effects due to its complex structure and fluorinated components.

  • Industry: Applied in the development of advanced materials and as a chemical probe in research.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action depends on its ability to interact with specific molecular targets:

  • The indole core can intercalate with nucleic acids or bind to proteins.

  • The fluorine atoms enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison

Similar compounds include other fluorinated heterocycles and benzyl-substituted indoles. 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is unique due to:

  • The specific combination of its functional groups.

  • Its distinct synthetic route.

  • The particular positions of fluorine atoms which influence its reactivity and application.

List of Similar Compounds

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide.

  • 3-benzyl-8-fluoro-4-oxo-2H-chromeno[4,3-b]pyridine-5-carboxamide.

  • N-(3-fluoro-4-methylphenyl)-2-((1H-indol-3-yl)thio)acetamide.

This compound embodies the intersection of intricate synthetic chemistry and advanced applications, making it a focal point for future research and development.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O2/c1-16-7-9-19(12-21(16)28)30-23(33)14-32-22-10-8-18(27)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXAMVHPPBAMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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